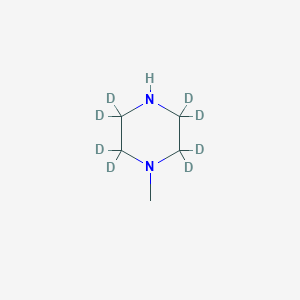

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917358-65-7 | |

| Record name | 917358-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpiperazine-d8: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazine-d8 is the deuterated analogue of 1-methylpiperazine, a heterocyclic organic compound. In this isotopically labeled version, eight hydrogen atoms on the piperazine ring are substituted with deuterium, a stable isotope of hydrogen. This substitution renders 1-Methylpiperazine-d8 an invaluable tool in analytical chemistry, primarily serving as an internal standard for highly accurate quantification by mass spectrometry.[1][2][3] While its chemical reactivity mirrors that of its non-deuterated counterpart, the increased mass allows for precise differentiation in mass spectrometric analyses. Furthermore, the incorporation of deuterium can subtly alter the pharmacokinetic and metabolic characteristics of a molecule, an aspect of significant interest in the field of drug development.[4]

This technical guide provides a comprehensive overview of the chemical properties, stability, and principal applications of 1-Methylpiperazine-d8, tailored for its use within a research and development context.

Chemical and Physical Properties

The key chemical and physical properties of 1-Methylpiperazine-d8 are detailed in the table below. For properties where specific data for the deuterated form is unavailable, the corresponding data for the non-deuterated form (1-Methylpiperazine) is provided as a reference and is duly noted.

| Property | Value | Reference(s) |

| Chemical Name | 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | [5] |

| Synonyms | N-Methylpiperazine-d8, 1-Methyl-1,4-piperazine-d8 | [5] |

| CAS Number | 917358-65-7 | [5] |

| Molecular Formula | C₅H₄D₈N₂ | [4] |

| Molecular Weight | 108.21 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 138 °C (lit.) | [5] |

| Melting Point | -6 °C (for non-deuterated form) | |

| Density | 0.974 g/mL at 25 °C | [5] |

| Solubility | Soluble in water and common organic solvents | [6] |

| Isotopic Purity | ≥ 98 atom % D | [5] |

Stability and Storage

Under recommended storage conditions, 1-Methylpiperazine-d8 is a stable compound. It is, however, hygroscopic and sensitive to moisture. Consequently, it should be stored in a tightly sealed container in a dry, well-ventilated environment. For extended storage, maintaining a temperature of -20°C is advised.

Incompatible Materials:

-

Strong oxidizing agents

-

Acids

-

Acid chlorides

-

Acid anhydrides

Experimental Protocols

Determination of Boiling Point

The boiling point of 1-Methylpiperazine-d8 can be accurately determined utilizing a standard micro boiling point apparatus.

Materials:

-

Sample of 1-Methylpiperazine-d8

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Heating apparatus (e.g., oil bath, heating block)

-

Small test tube

Procedure:

-

A small volume (a few drops) of 1-Methylpiperazine-d8 is introduced into the small test tube.

-

A sealed capillary tube is inverted and placed within the test tube containing the sample.

-

The test tube is securely attached to a thermometer, ensuring that the sample and the thermometer bulb are at the same vertical level.

-

The apparatus is heated at a slow and steady rate while observing the capillary tube.

-

As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is evident.

-

The heat source is then removed, and the apparatus is allowed to cool gradually.

-

The boiling point is recorded as the temperature at which the liquid just begins to be drawn into the capillary tube.

Use as an Internal Standard in LC-MS/MS Analysis

Due to its chemical and physical similarities to 1-methylpiperazine, including co-elution during chromatographic separation, 1-Methylpiperazine-d8 is an exemplary internal standard for its quantification in complex matrices, as it can be distinctly identified by mass spectrometry.[1][2][3]

Materials:

-

1-Methylpiperazine-d8 (internal standard)

-

Analyte (1-methylpiperazine)

-

Biological or environmental matrix (e.g., plasma, urine)

-

LC-MS/MS instrumentation

-

High-purity solvents for sample extraction and mobile phase preparation

Procedure:

-

Stock Solution Preparation: Prepare concentrated stock solutions of both the analyte (1-methylpiperazine) and the internal standard (1-Methylpiperazine-d8) in a suitable solvent.

-

Calibration Standard and Quality Control Sample Preparation: Create a series of calibration standards by spiking known concentrations of the analyte into the sample matrix. A fixed concentration of the internal standard is added to all calibration standards and quality control samples.

-

Sample Preparation: To the unknown samples, add the same fixed concentration of the internal standard as was added to the calibration standards. A sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is then performed to remove potential interferences.

-

LC-MS/MS Analysis: The prepared samples, calibration standards, and quality control samples are injected into the LC-MS/MS system for analysis.

-

Data Acquisition and Processing: Monitor the specific mass transitions for both the analyte and the internal standard. The peak areas of the analyte and the internal standard are integrated.

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Synthesis

While a detailed, specific synthesis protocol for 1-Methylpiperazine-d8 is not widely published, the general methodology for preparing such deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic pathway analogous to that of the non-deuterated compound. A prevalent method for the synthesis of 1-methylpiperazine is the reaction of piperazine with a suitable methylating agent.[7][8] To synthesize the d8 analogue, a deuterated piperazine could be employed as a starting material. An alternative strategy, which has been described for the synthesis of other deuterated piperazine-type compounds, involves the reduction of appropriate amide and imide precursors using a deuterated reducing agent such as lithium aluminum deuteride.[9]

Applications

The predominant application of 1-Methylpiperazine-d8 is as an internal standard in quantitative analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use is of particular importance in pharmacokinetic studies, therapeutic drug monitoring, and environmental testing, where precise and accurate quantification of 1-methylpiperazine is essential.[4] Given that the non-deuterated form, 1-methylpiperazine, is a precursor in the synthesis of numerous pharmaceutical compounds, its deuterated analogue is also a valuable tool for studying the metabolism of these drugs.[6][7]

Signaling Pathways and Experimental Workflows

Based on a thorough review of the scientific literature, there is no evidence to suggest that 1-Methylpiperazine-d8 is directly involved in any specific biological signaling pathways. Its utility is primarily as an analytical standard rather than as a biologically active compound in such contexts.

The most pertinent experimental workflow in which 1-Methylpiperazine-d8 is a key component is its application as an internal standard in quantitative LC-MS/MS analysis. A generalized representation of this workflow is provided below.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

1-Methylpiperazine-d8 is a chemically stable, deuterated compound that represents an essential tool for scientists and researchers in the domain of analytical chemistry. Its principal application as an internal standard in mass spectrometry-based quantification underpins the accuracy and reliability of analytical data, a critical requirement in drug development and a wide array of other research disciplines. Although direct involvement in biological signaling pathways has not been reported, its function in facilitating precise measurements of its non-deuterated analogue makes it a vital component in the comprehensive study of pharmaceuticals and other chemical entities that incorporate the 1-methylpiperazine scaffold.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. google.com [google.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-甲基哌嗪-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 7. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 9. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

An In-Depth Technical Guide to 1-Methylpiperazine-d8: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperazine-d8, a deuterated analog of 1-Methylpiperazine, with a core focus on the critical parameters of isotopic purity and enrichment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize 1-Methylpiperazine-d8 as an internal standard in pharmacokinetic and metabolic studies.

Introduction to 1-Methylpiperazine-d8

1-Methylpiperazine-d8 (C₅H₄D₈N₂) is a stable isotope-labeled version of 1-Methylpiperazine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use is prevalent in drug metabolism and pharmacokinetic (DMPK) studies to ensure the accuracy and precision of analytical methods. The near-identical physicochemical properties to its non-labeled counterpart, combined with its distinct mass difference, allow for precise quantification of the parent compound in complex biological matrices.

Isotopic Purity vs. Isotopic Enrichment: A Critical Distinction

In the context of deuterated compounds, it is crucial to understand the difference between isotopic purity and isotopic enrichment.

-

Isotopic Purity: This refers to the percentage of the deuterated compound that is free from its non-deuterated counterpart and other isotopologues (molecules with fewer deuterium atoms). It is a measure of the overall purity of the labeled compound.

-

Isotopic Enrichment: This term specifies the percentage of a particular isotope (in this case, deuterium) at a specific labeled position within the molecule. For a molecule like 1-Methylpiperazine-d8, with multiple deuteration sites, the enrichment at each site contributes to the overall isotopic purity.

For example, a batch of 1-Methylpiperazine-d8 with 99% isotopic purity may still contain a small percentage of d7, d6, or other lower-deuterated isotopologues. The isotopic enrichment value provides a more detailed picture of the isotopic distribution.

Quantitative Data on 1-Methylpiperazine-d8

The isotopic purity and enrichment of commercially available 1-Methylpiperazine-d8 can vary between suppliers and even between different lots from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for the specific lot being used. The following tables provide a representative example of the kind of data that would be found on a CoA.

Table 1: Typical Isotopic Purity and Enrichment Data for 1-Methylpiperazine-d8

| Parameter | Specification |

| Chemical Purity (by NMR/GC-MS) | ≥98% |

| Isotopic Purity (d8) | ≥98% |

| Isotopic Enrichment (per D site) | ≥99 atom % D |

Table 2: Representative Isotopic Distribution of 1-Methylpiperazine-d8

| Isotopologue | Relative Abundance (%) |

| d8 | >98 |

| d7 | <2 |

| d6 | <0.5 |

| d5 | <0.1 |

| d4 | <0.1 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 (unlabeled) | <0.1 |

Note: The values presented in these tables are for illustrative purposes only. Always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of 1-Methylpiperazine-d8 is typically performed using high-resolution mass spectrometry (HRMS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Protocol

Objective: To determine the isotopic distribution and calculate the isotopic purity of 1-Methylpiperazine-d8.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

Sample Preparation:

-

Prepare a stock solution of 1-Methylpiperazine-d8 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

MS Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS.

-

Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 100-115).

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d8) and the peaks corresponding to the lower isotopologues (d7, d6, etc.) and the unlabeled compound (d0).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by dividing the peak area of the d8 isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an accurately weighed amount of 1-Methylpiperazine-d8 in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

Add a known amount of a non-deuterated internal standard with a well-resolved signal if quantitative NMR (qNMR) is to be performed.

NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the expected chemical shifts for the piperazine ring protons confirms successful deuteration.

-

Residual proton signals can be integrated and compared to the integral of the methyl protons (which are not deuterated in this isotopologue) or the internal standard to estimate the level of deuteration.

-

Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals and confirm the labeling pattern.

Signaling Pathways and Experimental Workflows

1-Methylpiperazine-d8 is frequently employed as an internal standard in studies investigating the metabolism of drugs containing the 1-methylpiperazine moiety. The metabolic fate of 1-methylpiperazine itself can involve several biotransformation reactions.

Caption: Potential metabolic pathways of 1-methylpiperazine.

The above diagram illustrates the primary metabolic transformations that a compound containing the 1-methylpiperazine scaffold might undergo. These include N-demethylation to piperazine, hydroxylation of the piperazine ring, and subsequent oxidative ring-opening. When using 1-Methylpiperazine-d8 as an internal standard, it is crucial to understand these pathways to ensure that the deuterated standard and the analyte behave similarly during sample processing and analysis, and to confirm that the deuterated positions are not metabolically labile.

Caption: A typical experimental workflow for using 1-Methylpiperazine-d8 as an internal standard.

This workflow outlines the key steps in a typical bioanalytical method using 1-Methylpiperazine-d8. The internal standard is added to the biological sample at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification.

Conclusion

A thorough understanding of the isotopic purity and enrichment of 1-Methylpiperazine-d8 is paramount for its effective use as an internal standard in regulated bioanalysis. Researchers must rely on the lot-specific Certificate of Analysis for accurate quantitative data and should be proficient in the analytical techniques used to verify these parameters. By following robust experimental protocols and being aware of the potential metabolic fate of the piperazine moiety, scientists and drug development professionals can ensure the generation of high-quality, reliable data in their studies.

1-Methylpiperazine-d8: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Analytical Characteristics of a Key Deuterated Intermediate

This technical guide provides a detailed overview of 1-Methylpiperazine-d8, a deuterated analog of 1-methylpiperazine, which serves as a crucial tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry and as a building block in the synthesis of deuterated pharmaceutical ingredients. This document outlines its core physical and chemical properties, provides insights into its synthesis, and details its application in experimental protocols.

Core Physical and Chemical Characteristics

1-Methylpiperazine-d8, also known as N-Methylpiperazine-d8, is the deuterated form of 1-methylpiperazine where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-methylpiperazine and its metabolites, as it is chemically identical to the analyte but has a distinct mass.

Physical Properties

The physical properties of 1-Methylpiperazine-d8 are closely related to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

| Property | Value | Reference |

| Molecular Formula | C₅H₄D₈N₂ | [1] |

| Molecular Weight | 108.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 138 °C (lit.) | [2] |

| Density | 0.974 g/mL at 25 °C | [3] |

| Melting Point | -6 °C | [2] |

Chemical Properties

The chemical properties of 1-Methylpiperazine-d8 are largely identical to those of 1-methylpiperazine. It is a hygroscopic, flammable liquid and a weak base.

| Property | Value | Reference |

| CAS Number | 917358-65-7 | [1] |

| Solubility | Soluble in chloroform and methanol. | [4] |

| pKa | pK1: 4.94, pK2: 9.09 (for non-deuterated form) | [4] |

| Isotopic Purity | ≥98 atom % D | [3] |

Synthesis of 1-Methylpiperazine

While a detailed, publicly available step-by-step protocol for the synthesis of 1-Methylpiperazine-d8 is not readily found in the reviewed literature, the synthesis of the non-deuterated 1-methylpiperazine is well-documented. The deuterated analog would likely be synthesized using deuterated starting materials in a similar reaction scheme. A common industrial method involves the reaction of diethanolamine with methylamine at high temperature and pressure.[5] Another approach is the methylation of piperazine.

A general laboratory-scale synthesis of 1-methylpiperazine involves the reaction of piperazine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or by the reaction of piperazine hexahydrate with a mixture of formic acid and formaldehyde.[5]

Below is a conceptual workflow for the synthesis of 1-methylpiperazine, which could be adapted for the synthesis of the deuterated analog by using deuterated precursors.

Figure 1: Conceptual workflow for the synthesis of 1-methylpiperazine.

Experimental Protocols: Use as an Internal Standard

1-Methylpiperazine-d8 is extensively used as an internal standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS) for the analysis of 1-methylpiperazine in various matrices, particularly in pharmacokinetic and metabolic studies of drugs containing the 1-methylpiperazine moiety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.[6][7]

General Protocol for Quantitative Analysis using 1-Methylpiperazine-d8 as an Internal Standard

The following is a generalized protocol for the use of 1-Methylpiperazine-d8 as an internal standard in a typical LC-MS/MS workflow for the quantification of a drug containing the 1-methylpiperazine moiety in a biological matrix (e.g., plasma).

1. Preparation of Standard and Quality Control (QC) Samples:

- Prepare a stock solution of the analyte (the drug being quantified) and the internal standard (1-Methylpiperazine-d8) in a suitable organic solvent (e.g., methanol).

- Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

- Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

- Add a fixed concentration of the 1-Methylpiperazine-d8 internal standard solution to all calibration standards, QC samples, and the unknown samples to be analyzed.

2. Sample Preparation (e.g., Protein Precipitation):

- To a known volume of the plasma sample (containing the analyte and the IS), add a protein precipitating agent (e.g., acetonitrile) to remove proteins.

- Vortex the mixture and then centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

- Inject a small volume of the supernatant into the LC-MS/MS system.

- The analyte and the internal standard will co-elute from the liquid chromatography column and be detected by the mass spectrometer.

- The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and 1-Methylpiperazine-d8 (Multiple Reaction Monitoring - MRM mode).

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for using 1-Methylpiperazine-d8 as an internal standard in a quantitative LC-MS/MS analysis.

Figure 2: General workflow for using 1-Methylpiperazine-d8 as an internal standard.

Safety and Handling

1-Methylpiperazine-d8 should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and can cause skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylpiperazine-d8 is an indispensable tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its utility as a stable isotope-labeled internal standard, make it a critical component in modern bioanalytical and pharmaceutical research. This guide provides a foundational understanding of this key deuterated compound, enabling its effective and safe use in the laboratory.

References

- 1. 1-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 6. store.astm.org [store.astm.org]

- 7. resolvemass.ca [resolvemass.ca]

The Strategic Advantage of 1-Methylpiperazine-d8 as an Internal Standard in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the demand for precision, accuracy, and reliability in quantitative assays is paramount. The use of internal standards in chromatographic and mass spectrometric techniques is a fundamental practice to ensure data integrity. This guide provides a comprehensive overview of the benefits of employing 1-Methylpiperazine-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of 1-Methylpiperazine.

The Imperative for a Robust Internal Standard

1-Methylpiperazine is a crucial building block in the synthesis of numerous pharmaceutical compounds, including sildenafil and cyclizine.[1][2] Its accurate quantification as a raw material, impurity, or metabolite is critical for ensuring drug safety and efficacy. An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations during sample preparation and analysis.

The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest. While structural analogs have been used, they can exhibit different extraction efficiencies and ionization responses in mass spectrometry, leading to inaccurate results. This is where the superiority of deuterated internal standards becomes evident.

Core Benefits of 1-Methylpiperazine-d8

Stable isotope-labeled internal standards, such as 1-Methylpiperazine-d8, are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle modification provides significant analytical advantages:

-

Co-elution with the Analyte: 1-Methylpiperazine-d8 has nearly identical chromatographic retention times to 1-methylpiperazine. This co-elution ensures that both compounds experience the same analytical conditions, including potential matrix effects, at the same time.

-

Compensation for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard is affected by these matrix effects to the same extent as the non-labeled analyte, the ratio of their signals remains constant, ensuring accurate quantification.

-

Improved Accuracy and Precision: By correcting for variability in sample preparation (e.g., extraction recovery) and instrument response, 1-Methylpiperazine-d8 significantly enhances the accuracy and precision of the analytical method.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][4]

Quantitative Performance Data

Disclaimer: The following data is for the analysis of 1-methyl-4-nitrosopiperazine (MNP) using its deuterated internal standard, MNP-d4. Given the structural similarity, this data serves as a strong indicator of the expected performance for a 1-methylpiperazine assay using 1-Methylpiperazine-d8.

Table 1: Linearity and Range

| Parameter | Value |

| Calibration Range | 0.5 - 48.6 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Linearity | Excellent |

Data adapted from a study on the determination of MNP in multicomponent products with rifampicin.[5]

Table 2: Accuracy and Precision

| Quality Control Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Lower Limit of Quantification (LLOQ) | 0.5 | 95.0 - 105.0 | < 15.0 |

| Low Quality Control (LQC) | 1.5 | 90.0 - 110.0 | < 10.0 |

| Medium Quality Control (MQC) | 20.0 | 90.0 - 110.0 | < 10.0 |

| High Quality Control (HQC) | 40.0 | 90.0 - 110.0 | < 10.0 |

Acceptance criteria based on regulatory guidelines and typical performance of similar assays.

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| MNP | 100.38 ± 3.24 |

Data from a study on the determination of MNP in multicomponent products with rifampicin.[5]

Experimental Protocols

The following is a representative experimental protocol for the analysis of a 1-methylpiperazine-related compound (MNP) using a deuterated internal standard (MNP-d4) by LC-MS/MS. This protocol can be adapted for the analysis of 1-methylpiperazine with 1-Methylpiperazine-d8.

1. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Prepare a stock solution of 1-methylpiperazine in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution: Prepare a stock solution of 1-Methylpiperazine-d8 in the same solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking blank matrix with the standard stock solution to achieve a range of concentrations. Add the internal standard stock solution to each standard to a constant final concentration.

-

Sample Preparation: To the unknown samples, add the internal standard stock solution to the same final concentration as in the calibration standards. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small, precise volume of the extracted sample.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-Methylpiperazine: Monitor a specific precursor-to-product ion transition.

-

1-Methylpiperazine-d8: Monitor the corresponding mass-shifted precursor-to-product ion transition.

-

-

3. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Caption: Rationale for using a deuterated internal standard.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Caption: How a deuterated internal standard corrects for signal variability.

Conclusion

The use of 1-Methylpiperazine-d8 as an internal standard provides a robust and reliable solution for the quantitative analysis of 1-methylpiperazine. Its ability to co-elute with the analyte and compensate for matrix effects and other sources of analytical variability leads to significant improvements in accuracy, precision, and overall data quality. For researchers, scientists, and drug development professionals, incorporating 1-Methylpiperazine-d8 into analytical methodologies is a strategic investment that enhances the integrity and defensibility of their quantitative data, ultimately contributing to the successful development of safe and effective pharmaceuticals.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 5. mdpi.com [mdpi.com]

Deuterated Internal Standards for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Internal Standards

In the realm of quantitative analysis by mass spectrometry (MS), particularly in complex matrices such as those encountered in drug development and clinical research, achieving high accuracy and precision is paramount. Deuterated internal standards are indispensable tools that play a pivotal role in ensuring the reliability and reproducibility of quantitative MS-based assays.[1][2]

What are Deuterated Internal Standards?

A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1][3][4] This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[1]

The Crucial Role in Mass Spectrometry

The primary function of a deuterated internal standard is to compensate for variations that can occur during the analytical process.[5][6] These variations can arise from multiple sources, including:

-

Sample Preparation: Inconsistent recovery during extraction, evaporation, or derivatization steps.[5]

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7]

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response.[5][8]

By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains constant even if sample loss or signal fluctuation occurs, leading to more accurate and precise results.[7]

Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated internal standards is a form of isotope dilution mass spectrometry (IDMS), which is considered a gold standard for high-accuracy quantitative analysis. The principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample. After allowing the labeled standard to equilibrate with the unlabeled analyte, the ratio of the two is measured by mass spectrometry. This ratio is then used to determine the concentration of the analyte in the original sample.

The Principle of Isotopic Dilution with Deuterated Standards

The fundamental principle behind the use of deuterated internal standards is that the standard and the analyte will behave identically during sample processing and analysis, but will be distinguishable by the mass spectrometer. This allows the standard to act as a reliable "tracer" for the analyte.

Because the deuterated standard is chemically identical to the analyte, it will have the same:

-

Extraction recovery: If a portion of the analyte is lost during sample cleanup, a proportional amount of the deuterated standard will also be lost.

-

Ionization efficiency: Both the analyte and the standard will be ionized with the same efficiency in the mass spectrometer's ion source.

-

Chromatographic retention time: In liquid chromatography-mass spectrometry (LC-MS), the analyte and the deuterated standard will ideally co-elute.[1]

The mass spectrometer, however, can easily differentiate between the two due to their mass difference. By measuring the ratio of the analyte's signal intensity to the deuterated standard's signal intensity, any variations in the analytical process are effectively cancelled out.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages in quantitative mass spectrometry, leading to more reliable and accurate data.

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a major challenge in bioanalysis.[7] Since a deuterated internal standard co-elutes and is chemically identical to the analyte, it experiences the same matrix effects.[7] This allows for effective normalization of the analyte signal, thereby improving the accuracy of quantification.[7]

-

Correction for Sample Preparation Losses: It is challenging to achieve 100% recovery of an analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction. A deuterated internal standard, when added at the beginning of the process, is subject to the same losses as the analyte. The consistent ratio of analyte to internal standard ensures that the final calculated concentration is accurate, regardless of recovery variations.[5]

-

Improved Precision and Accuracy: By correcting for both physical and matrix-induced variations, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays.[5] This is reflected in lower coefficients of variation (%CV) for quality control samples and improved accuracy in the determination of unknown concentrations.

-

Enhanced Method Robustness: Assays that utilize deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions. This leads to better inter-laboratory and intra-laboratory reproducibility.

Table 1: Impact of Deuterated Internal Standard on Assay Performance

| Parameter | Without Deuterated IS | With Deuterated IS | Reference |

| Precision (%CV) | |||

| Intra-assay | Often >15% | Typically <10% | [9] |

| Inter-assay | Can be >20% | Typically <15% | [9] |

| Accuracy (%Bias) | Potentially high and variable | Generally within ±15% | [5] |

| Linearity (r²) | May be acceptable | Often improved (closer to 1.0) | |

| Matrix Effect | High variability | Significantly reduced | [7] |

| Recovery | Variable and can affect accuracy | Variations are compensated | [5] |

Potential Challenges and Considerations

While deuterated internal standards are powerful tools, their use is not without potential pitfalls. Careful consideration of several factors is necessary to ensure their proper application.

-

Isotopic Effects:

-

Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in retention time between the analyte and the internal standard, particularly in highly deuterated compounds.[10][11] If this separation is significant, the analyte and standard may not experience the same matrix effects, leading to inaccurate results.[11]

-

Mass Spectrometric Isotope Effect: The presence of deuterium can sometimes influence the fragmentation pattern of a molecule in the mass spectrometer. This can lead to differences in the relative abundance of fragment ions between the analyte and the standard, which could affect quantification if not properly accounted for.

-

-

Stability of the Deuterium Label: Deuterium atoms can sometimes be lost through exchange with protons from the solvent or matrix, especially if they are located on heteroatoms (like -OH or -NH) or at acidic carbon positions.[4][10] This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the analyte signal, a phenomenon known as "crosstalk."

-

Chemical and Isotopic Purity: The deuterated internal standard must be of high chemical purity to avoid interference from impurities. More importantly, it must have high isotopic purity, meaning it should contain a negligible amount of the unlabeled analyte. The presence of the unlabeled analyte as an impurity in the standard will lead to an overestimation of the analyte's concentration.

-

Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[5] While many common deuterated standards are commercially available, obtaining a suitable standard for a novel compound can be a significant hurdle in the early stages of drug development.

Table 2: Potential Issues with Deuterated Internal Standards and Mitigation Strategies

| Issue | Potential Impact | Mitigation Strategy | Reference |

| Chromatographic Isotope Effect | Analyte and IS experience different matrix effects. | Use a standard with a lower degree of deuteration. Adjust chromatographic conditions to minimize separation. | [11] |

| Label Instability (H/D Exchange) | Inaccurate quantification due to loss of deuterium. | Position deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings, methyl groups). | [4][10] |

| Unlabeled Analyte Impurity | Overestimation of analyte concentration. | Use a standard with high isotopic purity (>98%). Correct for the impurity contribution during data analysis. | |

| Isotopic Contribution from Analyte | The natural isotopic abundance of the analyte can interfere with the standard's signal. | Use a standard with a sufficient mass shift (at least +3 Da) to move its signal outside the analyte's isotopic cluster. | |

| Cost and Availability | Delays in method development and increased costs. | Plan for custom synthesis early in the drug development process. Consider using a structurally similar analog as a temporary solution. | [5] |

Experimental Protocol: Quantification of an Analyte in a Biological Matrix

This section provides a generalized protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS.

1. Preparation of Stock Solutions and Standards

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis

-

Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation on a suitable C18 column with a gradient elution profile.

-

Detect the analyte and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

4. Data Analysis

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

Synthesis and Selection of Deuterated Internal Standards

The proper design and selection of a deuterated internal standard are critical for the development of a robust quantitative assay.

Common Synthesis Methods

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons in the analyte molecule with deuterium from a deuterated solvent (e.g., D₂O, CH₃OD) under acidic, basic, or metal-catalyzed conditions.[4] This is often a cost-effective way to introduce deuterium, but the stability of the label must be carefully considered.[4]

-

Reduction with Deuterated Reagents: Carbonyl groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.

-

Total Synthesis: In some cases, the deuterated standard is prepared through a multi-step chemical synthesis using deuterated starting materials or reagents. This approach offers the most flexibility in terms of label position and degree of deuteration but is also the most expensive and time-consuming.

Criteria for Selection

When selecting or designing a deuterated internal standard, the following criteria should be considered:

-

Label Position: Deuterium atoms should be placed in chemically stable positions that are not involved in metabolic transformations and are not prone to H/D exchange.[4]

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure that the mass of the standard is shifted outside the natural isotopic distribution of the analyte.

-

Isotopic Purity: The isotopic purity should be as high as possible (ideally >98%) to minimize the contribution of the unlabeled analyte.

-

Chemical Purity: The standard should be free from any chemical impurities that could interfere with the analysis.

-

Co-elution: The deuterated standard should co-elute with the analyte under the chosen chromatographic conditions.

Caption: Decision-making process for selecting a deuterated internal standard.

Applications in Drug Development and Research

Deuterated internal standards are integral to many aspects of pharmaceutical research and development.[2][3][12]

-

Pharmacokinetic (PK) Studies: Accurate measurement of drug concentrations in biological fluids over time is essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterated standards enable the high-quality data required for these studies.[12]

-

Bioequivalence Studies: In the development of generic drugs, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the brand-name drug. The use of deuterated internal standards ensures the accuracy and reliability of the data submitted to regulatory agencies.

-

Metabolite Identification and Quantification: Deuterated standards are used to accurately quantify drug metabolites, which is important for understanding a drug's metabolic fate and identifying any potentially active or toxic metabolites.[12]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, it is often necessary to monitor their concentration in a patient's blood to ensure efficacy and avoid toxicity. Deuterated internal standards are used in the development of robust clinical assays for TDM.[9]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to compensate for a wide range of analytical variabilities makes them essential for achieving the high levels of accuracy, precision, and robustness required in regulated environments like the pharmaceutical industry. While their use requires careful consideration of potential challenges such as isotopic effects and label stability, the benefits they provide in terms of data quality are undeniable. As mass spectrometry continues to play an increasingly important role in scientific research and drug development, the demand for high-quality deuterated internal standards will undoubtedly continue to grow.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. scispace.com [scispace.com]

- 6. nebiolab.com [nebiolab.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. youtube.com [youtube.com]

- 9. texilajournal.com [texilajournal.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

Deuterium-Labeled Compounds in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Change with a Profound Impact

In the quest for safer and more effective medicines, drug developers continually seek innovative methods to understand and optimize the journey of a drug through the body. One of the most powerful yet elegantly simple tools in modern pharmacokinetics is the use of deuterium-labeled compounds. By replacing hydrogen atoms (¹H) with their heavier, stable isotope deuterium (²H or D), researchers can unlock a wealth of information about a drug's absorption, distribution, metabolism, and excretion (ADME).[1][] This subtle modification, which adds a single neutron, does not significantly alter a molecule's size or shape but can have profound effects on its metabolic stability due to the Kinetic Isotope Effect (KIE) .[3][]

This technical guide provides an in-depth exploration of the core principles, experimental applications, and data interpretation involving deuterium-labeled compounds in pharmacokinetic (PK) studies. It is designed to serve as a comprehensive resource for scientists engaged in drug discovery and development.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in pharmacokinetics lies in the KIE. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, it requires more energy to break a C-D bond.

In drug metabolism, many Phase I reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[6][7] When a hydrogen atom at a site of metabolism (a metabolic "soft spot") is replaced with deuterium, the rate of this bond cleavage can be significantly reduced.[8][9] This phenomenon, the deuterium KIE, can slow down the metabolic breakdown of a drug.[3]

The practical implications of the KIE are significant:

-

Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life (t½) and increased overall exposure (AUC).[10][11]

-

Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuterium substitution can decrease the formation of harmful or reactive metabolites, potentially improving the drug's safety profile.[10][12][13]

-

Altered Pharmacokinetic Profiles: The change in metabolism can lead to more consistent plasma concentrations, potentially reducing dosing frequency and improving patient compliance.[10][12]

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies these benefits. By deuterating tetrabenazine, its active metabolites have a longer half-life, allowing for lower, less frequent dosing and a reduction in adverse effects.[9][13][14][15]

Key Applications in Pharmacokinetic Studies

Deuterium-labeled compounds are versatile tools used across the drug development pipeline. Their applications range from early discovery screening to late-stage clinical trials.

Gold Standard Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[16][17] A deuterated version of the analyte is the ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled drug.[18]

Advantages:

-

Co-elution: The SIL-IS and the analyte co-elute during chromatography, meaning they experience the same matrix effects (ionization suppression or enhancement) in the mass spectrometer's ion source.[17][18]

-

Correction for Variability: It accurately corrects for variability during sample preparation steps like extraction, evaporation, and reconstitution.[18]

-

Improved Accuracy and Precision: This leads to highly accurate and reproducible quantification of the drug in biological matrices like plasma, urine, or tissue.[16][]

The diagram below illustrates the workflow for a typical bioanalytical assay using a deuterated internal standard.

Metabolite Identification and Pathway Elucidation

Identifying the metabolic fate of a drug is a critical part of its development. Deuterium labeling is a powerful technique for this purpose.[1][20][21] By comparing the mass spectra of metabolites from a non-labeled drug with those from a deuterated version, researchers can:

-

Confirm Metabolic Pathways: The deuterium label acts as a clear signature, allowing for the confident identification of drug-related metabolites in a complex biological matrix.[21]

-

Distinguish Isomers: Deuterium labeling can help differentiate between isomeric metabolites by observing which positions on the molecule have been modified.[20]

-

Trace Fragment Ions: In tandem mass spectrometry (MS/MS), the mass shift from the deuterium label helps in elucidating the structure of metabolites by tracking the fragmentation patterns.

The following diagram illustrates how deuterium labeling can alter a drug's metabolic fate due to the Kinetic Isotope Effect.

High-Throughput Screening with Cassette Dosing

In early drug discovery, it is often necessary to evaluate the pharmacokinetic properties of many candidate compounds quickly. Cassette dosing , also known as N-in-one dosing, is a high-throughput strategy where multiple compounds are administered to a single animal simultaneously.[22][23][24][25][26]

Stable isotope labeling is crucial for the success of this approach. By creating deuterated versions of each compound in the "cassette," researchers can administer a mixture of labeled and unlabeled analogues. This allows for the direct comparison of each compound's PK profile within the same biological system, reducing inter-animal variability.[24] While this method is efficient, care must be taken to consider potential drug-drug interactions that could alter the clearance of co-administered compounds.[22][23]

Improving Pharmacokinetic Properties of Drug Candidates

The most transformative application of deuterium labeling is the creation of new molecular entities with superior pharmacokinetic properties.[9] This strategy, sometimes called a "deuterium switch," involves selectively placing deuterium at sites of high metabolic turnover.[14][15]

Table 1: Comparison of Pharmacokinetic Parameters for a Hypothetical Drug and its Deuterated Analog

| Parameter | Drug X (Non-Deuterated) | Deutero-Drug X (d6) | % Change | Potential Clinical Benefit |

| Cmax (ng/mL) | 450 | 520 | +15.6% | Higher peak exposure |

| Tmax (h) | 1.5 | 2.0 | +33.3% | Slower absorption rate |

| AUC₀-∞ (ng·h/mL) | 2800 | 4900 | +75.0% | Increased total drug exposure |

| t½ (h) | 4.0 | 7.5 | +87.5% | Longer duration of action |

| Clearance (L/h/kg) | 2.5 | 1.4 | -44.0% | Reduced metabolic elimination |

The data in Table 1 illustrates a common outcome of successful deuteration. The deuterated analog shows a significantly increased half-life and total exposure (AUC), which could translate to less frequent dosing and a more stable therapeutic effect.[10][12]

Experimental Protocols

Executing pharmacokinetic studies with deuterium-labeled compounds requires meticulous planning and execution, from synthesis to bioanalysis.

Synthesis of Deuterium-Labeled Compounds

The synthesis of deuterated compounds is a specialized field of medicinal chemistry. The goal is to introduce deuterium at specific, metabolically stable positions with a high degree of isotopic enrichment.[5] Common methods include:

-

Hydrogen Isotope Exchange: Using catalysts to exchange C-H bonds for C-D bonds, often at a late stage in the synthesis.[27]

-

Deuterated Building Blocks: Incorporating synthons that already contain deuterium atoms into the molecular scaffold.[28]

In Vivo Pharmacokinetic Study Protocol

A typical preclinical PK study protocol involves the following steps:

-

Animal Model Selection: Rodents (mice or rats) are commonly used for initial PK screening.[24]

-

Dosing:

-

The deuterated compound (test article) and non-deuterated compound (reference) are formulated in an appropriate vehicle (e.g., saline, PEG400).

-

Animals are dosed via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).

-

For comparative studies, a crossover design is often employed where each animal receives both the labeled and unlabeled drug at different times.

-

-

Sample Collection:

-

Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) from a site like the tail vein or saphenous vein.

-

Blood is processed to plasma by centrifugation and stored at -80°C until analysis.

-

-

Sample Analysis: Plasma samples are analyzed using a validated LC-MS/MS method as described below.

Bioanalytical Method: LC-MS/MS Protocol

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Aliquot a small volume (e.g., 50 µL) of each sample, calibration standard, and quality control (QC) sample into a 96-well plate.

-

Add the deuterated internal standard solution (in a solvent like acetonitrile or methanol) to each well to precipitate proteins.[16]

-

Vortex and centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using water and acetonitrile/methanol (often with a modifier like formic acid to improve ionization) is employed to separate the analyte from matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is the most common technique.

-

Detection: The system is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. This provides high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

-

The concentrations of the analyte in the unknown samples are determined from this curve.

-

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Drug X | 350.2 | 185.1 | Analyte |

| d6-Drug X | 356.2 | 191.1 | Internal Standard |

Conclusion and Future Outlook

Deuterium-labeled compounds are indispensable tools in modern drug discovery and development.[14][29] From serving as the benchmark internal standard in bioanalysis to enabling the creation of metabolically robust drugs with improved therapeutic profiles, the applications are diverse and impactful.[][12] The strategic incorporation of deuterium allows medicinal chemists to finely tune the pharmacokinetic properties of a molecule, potentially leading to safer, more effective treatments with improved patient convenience.[9][11] As analytical technologies become more sensitive and synthetic methods more sophisticated, the role of deuterium in pharmaceutical research is set to expand, further accelerating the journey of new medicines from the laboratory to the clinic.[1]

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.uniupo.it [research.uniupo.it]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. Hydrogen-Deuterium Scrambling Based on Chemical Isotope Labeling Coupled with LC-MS: Application to Amine Metabolite Identification in Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. certara.com [certara.com]

- 24. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]

- 25. researchgate.net [researchgate.net]

- 26. ijirmps.org [ijirmps.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of 1-Methylpiperazine in Human Plasma Using 1-Methylpiperazine-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methylpiperazine in human plasma. The use of a stable isotope-labeled internal standard, 1-Methylpiperazine-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[1][2][3] The simple protein precipitation-based sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in pharmaceutical and bioanalytical research.

Introduction

1-Methylpiperazine is a common building block in medicinal chemistry and a potential metabolite of various pharmaceutical compounds.[4] Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS analysis.[1][3][5] They are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variability in sample preparation and instrument response.[2] This application note provides a detailed protocol for the quantification of 1-methylpiperazine using 1-Methylpiperazine-d8 as an internal standard.

Experimental

Materials and Reagents

-

1-Methylpiperazine (Analytical Standard)

-

1-Methylpiperazine-d8 (Internal Standard, IS)

-

Human Plasma (K2EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methylpiperazine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methylpiperazine-d8 in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with 50% methanol/water to create calibration standards. Prepare a working internal standard solution by diluting the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the working internal standard solution (100 ng/mL 1-Methylpiperazine-d8 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | Standard UHPLC System |

| Column | C18 Column (e.g., 100 mm x 2.1 mm, 1.9 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 500 °C |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Methylpiperazine | 101.1 | 58.1 | 20 |

| 1-Methylpiperazine-d8 (IS) | 109.2 | 64.1 | 22 |

Results and Discussion

The developed method demonstrated excellent performance for the quantification of 1-methylpiperazine in human plasma. The use of 1-Methylpiperazine-d8 as an internal standard effectively compensated for any variations in sample preparation and instrumental analysis, leading to high precision and accuracy.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 500 | 5.91 |

| 1000 | 11.85 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | 4.5 | 5.1 | 102.3 |

| Medium | 75 | 3.1 | 3.8 | 98.7 |

| High | 750 | 2.5 | 3.2 | 101.5 |

Recovery

The extraction recovery of 1-methylpiperazine from human plasma was determined to be consistent and high across the different QC levels.

Table 5: Extraction Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | 92.1 |

| Medium | 75 | 94.5 |

| High | 750 | 93.8 |

Visualized Protocols and Workflows

References

Application Note: High-Throughput Quantitative Bioanalysis of 1-Methylpiperazine in Human Plasma using 1-Methylpiperazine-d8 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Methylpiperazine in human plasma. 1-Methylpiperazine is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds.[1][2] This protocol utilizes 1-Methylpiperazine-d8, a stable isotope-labeled internal standard, to ensure high accuracy and precision in bioanalytical studies. The method is suitable for pharmacokinetic and toxicokinetic studies in drug development and research settings.

Introduction

1-Methylpiperazine is a heterocyclic organic compound used in the synthesis of numerous pharmaceuticals.[2] Its quantification in biological matrices is crucial for understanding the metabolism and pharmacokinetics of parent drugs. Bioanalysis is an essential component of drug discovery and development, requiring robust and reliable analytical methods.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as 1-Methylpiperazine-d8, is critical for correcting matrix effects and variabilities in sample processing and instrument response, leading to highly reliable quantitative results.[5] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing.

Experimental

Materials and Reagents

-

1-Methylpiperazine (≥99% purity)

-

1-Methylpiperazine-d8 (IS, ≥98% purity, deuterated form)[6][7][8]

-

Human Plasma (K2EDTA)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (≥18 MΩ·cm)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent with an electrospray ionization (ESI) source

-

Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm or equivalent

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 1-Methylpiperazine and 1-Methylpiperazine-d8 in separate 10 mL volumetric flasks using methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the 1-Methylpiperazine primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the 1-Methylpiperazine-d8 primary stock solution with 50:50 (v/v) methanol:water.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate.

-

Add 200 µL of the IS working solution in acetonitrile to each well.

-

Mix thoroughly on a plate shaker for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | %B |

|---|---|

| 0.00 | 5 |

| 0.50 | 5 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 5 |

| 5.00 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| 1-Methylpiperazine | 101.1 | 58.1 | 45 | 10 | 20 | 8 |

| 1-Methylpiperazine-d8 | 109.2 | 64.1 | 45 | 10 | 20 | 8 |

Results and Discussion

Method Validation